molecular formula C21H21O3PS B1295211 Tri-p-tolyl thiophosphate CAS No. 597-84-2

Tri-p-tolyl thiophosphate

Cat. No.: B1295211
CAS No.: 597-84-2
M. Wt: 384.4 g/mol
InChI Key: KOPAJQQYQQKYEG-UHFFFAOYSA-N
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Description

Tri-p-tolyl thiophosphate is a useful research compound. Its molecular formula is C21H21O3PS and its molecular weight is 384.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental and Industrial Contaminant Studies

  • Effects on the Immune System : TPTP, as an industrial and environmental contaminant, has been studied for its effects on the immune system. A study on mice investigated its impact on lymphocyte proliferation and found a nondose-related suppression after prolonged exposure. However, other immune parameters like plaque-forming cells, delayed hypersensitivity, and immunoglobulin levels were not significantly affected (Brinkerhoff, Sharma, & Bourcier, 1981).

Toxicology and Pharmacology

  • Interaction with Other Compounds : Research has explored the interaction between TPTP and other compounds, such as paraoxon. One study revealed that pretreatment with TPTP in rats inhibited the binding of paraoxon by their livers and plasma, suggesting its potential impact on the detoxification process of certain toxins (Lauwerys & Murphy, 1969).

Materials Science and Electrochemistry

  • Applications in Lithium-Ion Batteries : A recent study demonstrated the use of a derivative of TPTP, tris(2-(thiophen-2-yl) ethyl) phosphate, as a functional electrolyte additive in lithium-ion batteries. This derivative enhanced the electronic and ionic conductivities of the cathode electrolyte interphase in high-voltage lithium-ion batteries, indicating TPTP derivatives' potential in battery technology (Liang et al., 2019).

Chemistry and Polymer Science

  • In Network Polymer Dynamics : The dynamics of crosslinks in model network polymers have been analyzed using TPTP derivatives. A study utilizing tris(4-isocyanatophenyl) thiophosphate provided insights into the motion of cross-links in polymers, contributing to a better understanding of polymer chemistry (Shi et al., 1993).

Environmental Science

  • Atmospheric Concentration Studies : TPTP has been included in studies measuring levels of various organophosphate flame retardants in the atmosphere, particularly around the Great Lakes basin. Such studies are crucial for understanding environmental contamination and its ecological impacts (Salamova et al., 2014).

Safety and Hazards

Safety data sheets indicate that dust formation should be avoided and personal protective equipment should be used when handling Tri-p-tolyl thiophosphate . It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

tris(4-methylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3PS/c1-16-4-10-19(11-5-16)22-25(26,23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPAJQQYQQKYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208411
Record name Tri-p-tolyl thiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-84-2
Record name Tri-p-tolyl thiophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tri-p-tolyl thiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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